p-Methoxy-2-diazoacetophenone

Catalog No.
S15326920
CAS No.
6832-17-3
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Methoxy-2-diazoacetophenone

CAS Number

6832-17-3

Product Name

p-Methoxy-2-diazoacetophenone

IUPAC Name

2-diazo-1-(4-methoxyphenyl)ethanone

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(12)6-11-10/h2-6H,1H3

InChI Key

UEHXIAGUEPEVPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=[N+]=[N-]

p-Methoxy-2-diazoacetophenone is a diazo compound characterized by the presence of a diazo group (N2+-N_2^+) attached to an acetophenone structure, which is further substituted with a methoxy group at the para position. This compound has garnered attention in synthetic organic chemistry due to its unique reactivity and versatility as a reagent. The general formula for p-methoxy-2-diazoacetophenone can be represented as C10H11N2OC_{10}H_{11}N_2O, where the methoxy group enhances its electrophilic properties, making it useful in various chemical transformations.

  • Decomposition Reactions: Under certain conditions, this compound can decompose to form reactive intermediates such as carbenes, which can engage in cycloaddition reactions with alkenes and other nucleophiles .
  • Cycloaddition Reactions: It can undergo cycloaddition with isocyanates, leading to the formation of 2:1 adducts. This reaction is catalyzed by copper compounds and results in the creation of complex cyclic structures .
  • Photo

Several methods for synthesizing p-methoxy-2-diazoacetophenone have been documented:

  • Diazotization: Starting from p-methoxyacetophenone, diazotization can be performed using sodium nitrite and hydrochloric acid, followed by treatment with a base to yield the diazo compound.
  • Reactions with Diazomethane: p-Methoxyacetophenone can react with diazomethane under acidic conditions to introduce the diazo group effectively .
  • Copper-Catalyzed Reactions: The use of copper catalysts facilitates the formation of this compound from related precursors through various coupling reactions .

Interaction studies involving p-methoxy-2-diazoacetophenone typically focus on its reactivity with various nucleophiles and electrophiles. Research has shown that this compound can interact effectively with isocyanates and alkenes, leading to cycloadduct formation. Additionally, its interactions with biological molecules are being explored for potential therapeutic applications .

p-Methoxy-2-diazoacetophenone shares structural similarities with several other diazo compounds, which are often utilized in organic synthesis:

Compound NameStructure CharacteristicsUnique Features
α-DiazoacetophenoneAcetophenone backbone without methoxy substitutionMore reactive due to lack of electron-donating group
p-Methoxyphenyl diazomethaneContains a methoxy group but lacks acetophenone structureUsed primarily in photochemical applications
1-Diazo-2-naphtholNaphthol structure with a diazo groupExhibits different reactivity patterns due to naphthalene ring

p-Methoxy-2-diazoacetophenone is unique due to its combination of the methoxy group and the acetophenone structure, which enhances its electrophilicity and allows for diverse chemical transformations not readily available in other similar compounds.

The synthesis of p-methoxy-2-diazoacetophenone traditionally relies on diazo transfer reactions to the α-position of acetophenone derivatives. A well-documented method involves the treatment of p-methoxyacetophenone with diazo transfer reagents under basic conditions. For instance, the reaction of α-diazoacetophenone with methanolic sodium methoxide has been shown to yield pyrazole derivatives through cyclization pathways. This process begins with the generation of an enolate intermediate from p-methoxyacetophenone, which subsequently undergoes diazo group incorporation via nitrosation or diazo transfer agents like tosyl azide.

Key steps in this methodology include:

  • Enolate Formation: Deprotonation of the α-carbon of p-methoxyacetophenone using a strong base such as sodium methoxide.
  • Diazo Transfer: Introduction of the diazo group using reagents like diazomethane or azide-based compounds.
  • Cyclization and Rearrangement: Intermediate diazo species undergo cyclization to form heterocyclic compounds, such as 3-benzoyl-5-hydroxy-4-phenylpyrazole, as observed in studies using methanolic sodium methoxide.

A notable side reaction involves the formation of α-methoxyacetophenone, which participates in further condensations to yield pyrazole and tetrazole derivatives. These byproducts highlight the sensitivity of diazo compounds to nucleophilic attack and the importance of reaction stoichiometry in minimizing undesired pathways.

Thermal Decomposition Behavior and Wolff Rearrangement Dynamics

The thermal decomposition of p-methoxy-2-diazoacetophenone represents a complex mechanistic manifold involving multiple competing pathways that are fundamentally governed by the electronic properties of the para-methoxy substituent [1] [2]. The compound exhibits characteristic thermal instability associated with diazo functional groups, with decomposition typically initiating at temperatures significantly lower than structurally related diazo compounds lacking electron-donating substituents [1] [3].

Thermogravimetric analysis reveals that p-methoxy-2-diazoacetophenone undergoes thermal decomposition with an onset temperature approximately 10-15°C lower than the unsubstituted phenyl analog, reflecting the destabilizing influence of the para-methoxy group on the diazo functionality [1] [2]. The methoxy substituent, acting as a strong π-donor, increases electron density at the aromatic ring, which subsequently destabilizes the diazo group through enhanced conjugation with the aromatic system [3] [4].

The thermal decomposition follows first-order kinetics with an estimated activation energy range of 85-95 kilojoules per mole, which is characteristic of donor-acceptor diazo compounds [2] [5]. The decomposition enthalpy for p-methoxy-2-diazoacetophenone is approximately negative 110 kilojoules per mole, indicating a highly exothermic process that releases nitrogen gas and generates reactive carbene intermediates [1] [3].

ParameterValueTemperature Range
Onset Temperature85-90°CThermal decomposition initiation
Activation Energy85-95 kJ/molFirst-order kinetics
Decomposition Enthalpy-110 kJ/molExothermic nitrogen loss
Half-life at 25°C2-8 hoursStructure-dependent stability

The Wolff rearrangement of p-methoxy-2-diazoacetophenone proceeds through multiple mechanistic pathways depending on the activation conditions employed [6] [7]. Under thermal conditions, the rearrangement can occur via either a concerted mechanism involving simultaneous nitrogen extrusion and 1,2-migration, or through a stepwise pathway involving carbene intermediates [6] [8].

The concerted Wolff rearrangement requires the diazo compound to adopt an s-Z conformation, which positions the carbonyl oxygen and terminal nitrogen in favorable electrostatic interaction [7] [9]. For p-methoxy-2-diazoacetophenone, the electron-donating methoxy group stabilizes this conformation through resonance stabilization, facilitating the concerted pathway under appropriate thermal conditions [6] [7].

In the stepwise mechanism, thermal activation leads to nitrogen extrusion and formation of an α-oxocarbene intermediate [7] [10]. This intermediate can undergo rapid 1,2-migration of the para-methoxyphenyl group to generate the corresponding ketene [8] [9]. The migratory aptitude in Wolff rearrangements follows the established order of hydrogen > aryl > alkyl, with the para-methoxyphenyl group exhibiting enhanced migratory ability due to its electron-rich character [9] [11].

Time-resolved infrared spectroscopy studies on related diazo compounds demonstrate that ketene formation occurs within nanoseconds of thermal activation, indicating the highly favorable nature of the rearrangement process [12] [9]. The ketene intermediate subsequently undergoes nucleophilic attack by available nucleophiles in the reaction medium, leading to carboxylic acid derivatives or other functionalized products [13] [11].

Photochemical Reactivity and Carbene Intermediate Generation

The photochemical behavior of p-methoxy-2-diazoacetophenone involves complex excited-state dynamics that differ significantly from thermal activation pathways [14] [12]. Upon absorption of ultraviolet radiation in the 300-350 nanometer range, the compound undergoes electronic excitation leading to population of singlet excited states that subsequently undergo intersystem crossing or direct nitrogen extrusion [14] [15].

Direct photolysis of p-methoxy-2-diazoacetophenone generates both singlet and triplet carbene intermediates depending on the irradiation wavelength and reaction conditions [12] [16]. The para-methoxy substituent bathochromically shifts the absorption maximum compared to unsubstituted analogs, allowing for selective excitation and enhanced photochemical reactivity under longer-wavelength ultraviolet irradiation [14] [15].

Femtosecond time-resolved studies on structurally related diazo compounds reveal that photochemical nitrogen extrusion occurs on timescales of 100-500 femtoseconds, generating highly reactive carbene intermediates with substantial excess vibrational energy [10] [16]. These "hot" carbenes can undergo rapid insertion reactions, rearrangements, or relaxation to thermally equilibrated carbene states [10] [9].

The photochemical Wolff rearrangement of p-methoxy-2-diazoacetophenone proceeds predominantly through a stepwise mechanism involving carbene intermediates rather than the concerted pathway observed under thermal conditions [12] [9]. Time-resolved infrared spectroscopy demonstrates ketene formation occurring on microsecond timescales following initial carbene generation, indicating the involvement of discrete carbene intermediates in the photochemical process [12] [8].

Triplet sensitization experiments using benzophenone or similar triplet sensitizers reveal altered product distributions compared to direct photolysis [9] [14]. Under sensitized conditions, the formation of Wolff rearrangement products is partially suppressed in favor of hydrogen abstraction and carbene insertion products, confirming the involvement of triplet carbene states in the photochemical manifold [14] [9].

Photochemical ParameterDirect PhotolysisSensitized Photolysis
Primary Wavelength300-350 nm365 nm (via sensitizer)
Carbene MultiplicitySinglet dominantTriplet dominant
Wolff Product Yield60-80%20-40%
Insertion Product Yield15-25%45-65%
Quantum Yield0.15-0.250.05-0.15

The quantum yields for p-methoxy-2-diazoacetophenone photolysis range from 0.15 to 0.25 for direct excitation, values that are consistent with efficient nitrogen extrusion and carbene generation [12] [17]. The electron-donating methoxy substituent enhances the quantum efficiency through stabilization of charge-separated excited states that facilitate nitrogen loss [14] [17].

Carbene trapping experiments using nucleophilic reagents such as methanol or cyclohexene demonstrate the formation of discrete carbene intermediates during photolysis [10] [16]. The trapping efficiency correlates with nucleophile concentration and reactivity, providing mechanistic insight into the carbene lifetime and reactivity patterns [18] [19].

Nucleophilic-Electrophilic Interaction Patterns with Heteroatomic Systems

The carbene intermediates generated from p-methoxy-2-diazoacetophenone decomposition exhibit pronounced electrophilic character, readily engaging in nucleophilic-electrophilic interactions with various heteroatomic systems [18] [19]. The electrophilic nature arises from the electron-deficient carbene carbon center, which possesses an empty p-orbital capable of accepting electron pairs from nucleophilic species [18] [20].

Oxygen-containing nucleophiles, including water, alcohols, and carboxylate anions, react efficiently with the carbene intermediates through oxygen-hydrogen bond insertion mechanisms [19] [21]. These reactions proceed via concerted three-center transition states that maintain stereochemical integrity at the carbene center [18] [22]. The para-methoxy substituent influences the reactivity through electronic stabilization of the insertion transition state, enhancing the overall reaction rate compared to electron-deficient analogs [22] [23].

The insertion of p-methoxy-2-diazoacetophenone-derived carbenes into oxygen-hydrogen bonds follows second-order kinetics with rate constants ranging from 10^6 to 10^8 reciprocal molar seconds, depending on the nucleophile basicity and steric accessibility [10] [19]. Primary alcohols exhibit higher reactivity than secondary or tertiary alcohols due to reduced steric hindrance around the reactive oxygen-hydrogen bond [18] [21].

Nitrogen nucleophiles, including primary and secondary amines, demonstrate exceptionally high reactivity toward the electrophilic carbene center [19] [22]. The interaction can proceed through two distinct pathways: direct nitrogen-hydrogen bond insertion or initial nucleophilic attack followed by proton transfer to generate ylide intermediates [19] [24]. The pathway selection depends on the amine basicity and the reaction environment [22] [23].

Nucleophile TypeRate Constant (M⁻¹s⁻¹)Primary ProductMechanism
Primary Alcohols10^7 - 10^8Alkyl ethersO-H insertion
Secondary Alcohols10^6 - 10^7Alkyl ethersO-H insertion
Primary Amines10^8 - 10^9AlkylaminesN-H insertion
Secondary Amines10^7 - 10^8DialkylaminesN-H insertion
Thiols10^6 - 10^7Alkyl sulfidesS-H insertion
Phosphines10^8 - 10^9Phosphonium ylidesYlide formation

Sulfur nucleophiles exhibit intermediate reactivity between oxygen and nitrogen systems [25] [19]. Thiols undergo sulfur-hydrogen bond insertion with rate constants typically one order of magnitude lower than corresponding alcohols, reflecting the weaker sulfur-hydrogen bond strength and altered electronic properties of sulfur compared to oxygen [25] [22]. Thioethers can form sulfonium ylide intermediates through direct nucleophilic attack at the carbene center [19] [24].

Phosphorus nucleophiles demonstrate exceptionally high reactivity toward carbene intermediates due to the highly nucleophilic character of phosphorus lone pairs [19] [24]. Tertiary phosphines react with carbene centers to generate phosphonium ylide intermediates that can undergo subsequent transformations including Wittig-type reactions or proton transfer processes [24] [23]. The rate constants for phosphine-carbene interactions typically exceed 10^8 reciprocal molar seconds, making phosphorus nucleophiles among the most reactive species toward electrophilic carbenes [19] [22].

The regioselectivity and stereoselectivity of nucleophilic attacks on p-methoxy-2-diazoacetophenone-derived carbenes are influenced by both electronic and steric factors [22] [23]. The para-methoxy substituent provides electronic stabilization through resonance donation, which can influence the approach trajectory of incoming nucleophiles [18] [22]. Additionally, the aromatic ring system imposes steric constraints that favor nucleophilic approach from the less hindered face of the carbene center [21] [23].

Conformational Analysis via Extended Hückel Molecular Orbital Method

The Extended Hückel molecular orbital method has provided fundamental insights into the conformational preferences of p-methoxy-2-diazoacetophenone. This semiempirical quantum chemistry method, developed by Roald Hoffmann, extends beyond the original Hückel treatment by including both sigma and pi orbitals in the molecular orbital calculations [1]. The method utilizes the Wolfsberg-Helmholz approximation to relate off-diagonal Hamiltonian matrix elements to diagonal elements and overlap matrix elements according to the relationship Hij = KSij(Hii + Hjj)/2, where K typically equals 1.75 [1].

Extended Hückel calculations on p-methoxy-2-diazoacetophenone reveal that the compound adopts a twisted syn conformation as its most stable arrangement [2] [3]. This conformational preference is consistent with computational findings for the entire family of para-substituted diazoacetophenones, where semiempirical calculations at the AM1 level and ab initio calculations using HF/6-31G(d) basis sets have confirmed the stability of twisted syn conformations [2] [3] [4].

The Extended Hückel method demonstrates that p-methoxy-2-diazoacetophenone possesses three-center pi molecular orbitals characteristic of diazo compounds [5]. The highest occupied molecular orbital (HOMO) in the diazo functionality represents a three-center orbital with a nodal plane perpendicular to the molecular axis containing the central nitrogen atom, making it essentially nonbonding [5]. This orbital arrangement is analogous to the nonbonding three-center orbital found in allylic systems, contributing to the unique electronic properties of the compound.

The methoxy substituent at the para position significantly influences the conformational landscape through electronic effects. The electron-donating nature of the methoxy group stabilizes the twisted syn conformation by enhancing conjugation between the aromatic ring and the diazo functionality while minimizing steric interactions [2]. Extended Hückel calculations indicate that this substitution pattern creates an optimal balance between electronic stabilization and geometric constraints.

Electronic Structure Elucidation Through Density Functional Theory and Ab Initio Calculations

Density Functional Theory (DFT) calculations, particularly those employing the B3LYP functional with extended basis sets, have provided comprehensive insights into the electronic structure of p-methoxy-2-diazoacetophenone. The B3LYP/6-31+G(d) level of theory has proven particularly effective for calculating ionization potentials and electronic transitions, showing excellent correlation with experimental photoelectron spectroscopy data [2] [3].

Frontier Molecular Orbital Analysis reveals that the para-methoxy substitution significantly modifies the electronic properties compared to the parent diazoacetophenone. The HOMO energy level is elevated due to the electron-donating effect of the methoxy group, while the LUMO energy is simultaneously affected by the extended conjugation system [6] [7]. This results in a narrowed HOMO-LUMO energy gap, which has profound implications for the compound's reactivity and photochemical behavior.

DFT calculations demonstrate that the ionization potential of p-methoxy-2-diazoacetophenone is reduced compared to unsubstituted diazoacetophenone, with calculated values showing good agreement with experimental photoelectron spectroscopy measurements [2] [8]. The first ionization potential, corresponding to electron removal from the HOMO, is estimated to be approximately 8.9 eV based on theoretical calculations and experimental correlations [8].

The electronic structure calculations reveal that the methoxy substituent creates a dipole moment enhancement through its electron-donating inductive effect and mesomeric resonance contribution . This increased molecular polarity affects intermolecular interactions and influences the compound's reactivity patterns in various chemical transformations.

Time-dependent DFT (TD-DFT) calculations have been employed to investigate the electronic absorption spectra and excited-state properties of p-methoxy-2-diazoacetophenone [10] [11]. These calculations predict specific electronic transitions and their associated oscillator strengths, providing theoretical support for experimental UV-visible spectroscopy observations. The TD-DFT method has proven particularly valuable for understanding the photochemical behavior of diazo compounds and their potential applications in photoinduced reactions.

Transition State Modeling for Key Rearrangement Processes

Computational modeling of transition states for p-methoxy-2-diazoacetophenone has focused primarily on the Wolff rearrangement mechanism, which represents the most significant thermal rearrangement pathway for this compound class. DFT calculations at various levels of theory have been employed to characterize the transition states and intermediates involved in this process [10] [12].

The Wolff rearrangement of p-methoxy-2-diazoacetophenone proceeds through a concerted mechanism involving the formation of a ketocarbene intermediate followed by 1,2-migration to generate the corresponding phenyl ketene [13] [14]. Computational studies indicate that the activation energy for this rearrangement ranges from 25-30 kcal/mol, with the methoxy substituent providing stabilization to the carbene intermediate through electron donation [15].

Carbene formation represents a critical step in the thermal decomposition pathway, with calculations revealing that both singlet and triplet carbene species can be formed depending on the reaction conditions [16] [17]. The para-methoxy substitution influences the singlet-triplet energy gap, with the electron-donating group generally favoring the singlet state through stabilization of the electron-deficient carbene center [17] [18].

Transition state modeling has revealed that nitrogen elimination from the diazo functionality occurs with an activation barrier of approximately 15-20 kcal/mol [15]. The linear transition state for N-N bond breaking is facilitated by the methoxy substituent, which helps stabilize the developing positive charge during the elimination process [2] [3].

The formation of phenyl ketenes through the Wolff rearrangement has been extensively studied using computational methods, with calculated activation energies ranging from 30-35 kcal/mol for the complete rearrangement process [2] [3]. The para-methoxy substitution enhances the rearrangement by stabilizing both the carbene intermediate and the resulting ketene product through extended conjugation.

Cycloaddition reactions involving p-methoxy-2-diazoacetophenone have been modeled using DFT calculations, revealing activation barriers of 15-25 kcal/mol depending on the reaction partner [18]. The methoxy substituent modifies the selectivity of these reactions by altering the electronic properties of the diazo functionality and influencing the preferred approach geometries of potential reaction partners.

Computational studies have also investigated aromatic substitution reactions where p-methoxy-2-diazoacetophenone acts as an electrophile, with calculated activation energies of 35-40 kcal/mol for typical aromatic substitution pathways [19]. The methoxy group increases the overall reactivity of the system while directing the regioselectivity of these transformations through electronic effects.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

176.058577502 g/mol

Monoisotopic Mass

176.058577502 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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